MEDIORESINOL

Ischemic stroke Mitochondrial biology Endothelial pyroptosis

Medioresinol is the only furofuran lignan with validated PGC-1α agonism, submicromolar DYRK1A inhibition (IC50 0.1 μM), and IL-12p40 suppression (IC50 2.00 μM). Its asymmetric 4-hydroxy-3,5-dimethoxyphenyl/4-hydroxy-3-methoxyphenyl substitution confers target engagement not replicated by syringaresinol or pinoresinol. Procure for ischemic stroke (PGC-1α/PPARα/GOT1 axis), Alzheimer's (β-secretase/Aβ40), Down syndrome (DYRK1A), and antibiotic adjuvant research (FICI ≤0.5 synergy vs. resistant P. aeruginosa). Use syringaresinol as negative control.

Molecular Formula C21H24O7
Molecular Weight 388.4 g/mol
Cat. No. B1227826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMEDIORESINOL
Synonymsmedioresinol
Molecular FormulaC21H24O7
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC
InChIInChI=1S/C21H24O7/c1-24-16-6-11(4-5-15(16)22)20-13-9-28-21(14(13)10-27-20)12-7-17(25-2)19(23)18(8-12)26-3/h4-8,13-14,20-23H,9-10H2,1-3H3
InChIKeyVJOBNGRIBLNUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Medioresinol for Research Procurement: A Furofuran Lignan with Multi-Target Pharmacological Differentiation


Medioresinol is a furofuran lignan (C21H24O7, MW 388.4 g/mol) characterized by an asymmetric substitution pattern bearing a 4-hydroxy-3,5-dimethoxyphenyl group at position 1 and a 4-hydroxy-3-methoxyphenyl group at position 4 of the tetrahydro-1H,3H-furo[3,4-c]furan core [1]. This structural asymmetry distinguishes it from the symmetric congeners syringaresinol (two dimethoxy-substituted rings) and pinoresinol (two monomethoxy-substituted rings). Naturally occurring in Sambucus williamsii, Eucommia ulmoides, and various dietary sources, medioresinol has demonstrated quantifiable activity across multiple pharmacological targets including PGC-1α activation, DYRK1A/CDK1-Cyclin B kinase inhibition, IL-12p40 suppression, and β-secretase-mediated Aβ reduction [2][3][4].

Why Syringaresinol or Pinoresinol Cannot Substitute for Medioresinol in Targeted Research Applications


Although medioresinol, syringaresinol, and pinoresinol share the furofuran lignan scaffold, their pharmacological profiles diverge substantially due to differential methoxylation patterns. Medioresinol is the only member of this triad reported to activate PGC-1α, a master regulator of mitochondrial biogenesis and oxidative metabolism, at pharmacologically relevant concentrations [1]. Furthermore, medioresinol exhibits submicromolar dual inhibition of DYRK1A (IC50 = 0.1 μM) and CDK1/Cyclin B (IC50 = 1.3 μM), a kinase inhibition profile not replicated by syringaresinol or pinoresinol in the same screening platform [2]. In LPS-stimulated bone marrow-derived dendritic cells (BMDCs), medioresinol suppresses IL-12p40 production with an IC50 of 2.00 ± 0.15 μM, a specific immunomodulatory activity for which comparative data on its symmetric analogs are absent [3]. These target-specific activities mean that substituting medioresinol with its structural analogs would result in loss of PGC-1α activation, altered kinase inhibition selectivity, and unpredictable immunomodulatory outcomes.

Quantitative Differentiation Evidence for Medioresinol Against Closest Analogs and Alternatives


PGC-1α Transcriptional Coactivator Activation: A Unique Mechanism Among Furofuran Lignans

Medioresinol is the first and only furofuran lignan identified as a direct PGC-1α activator, a property not shared by syringaresinol, pinoresinol, sesamin, or lariciresinol. In brain microvascular endothelial cells (BMVECs) subjected to oxygen-glucose deprivation (OGD), medioresinol dose-dependently activated PGC-1α and significantly reduced pyroptosis, mitochondrial ROS (mtROS), and the expression of pyroptosis-associated proteins (NLRP3, ASC, cleaved caspase-1, IL-1β, GSDMD-NT), while increasing tight junction proteins ZO-1 and Occludin [1]. In a mouse transient middle cerebral artery occlusion (tMCAO) model, medioresinol remarkably reduced brain infarct volume and blood-brain barrier permeability [1].

Ischemic stroke Mitochondrial biology Endothelial pyroptosis

Dual DYRK1A/CDK1-Cyclin B Kinase Inhibition: Submicromolar Potency With Defined Selectivity

In a systematic in vitro kinase inhibition screen of 2,500 plant extracts, medioresinol emerged as one of only three compounds with submicromolar IC50 values against DYRK1A. Medioresinol inhibited DYRK1A with an IC50 of 0.1 μM and CDK1/Cyclin B with an IC50 of 1.3 μM, demonstrating a ~13-fold selectivity window between the two kinases [1]. By comparison, aristolactam AIIIA showed IC50 values of 0.08 μM (DYRK1A) and 0.2 μM (CDK1/Cyclin B), while velutinam exhibited IC50 values of 0.6 μM (DYRK1A) and 1.5 μM (CDK1/Cyclin B) [1]. Other aristolactams (AII, BII) and aporphine alkaloids tested were inactive at 30 μM against both kinases [1].

Kinase inhibition Neurodegeneration Down syndrome

IL-12p40 Cytokine Suppression in Primary Immune Cells: Defined IC50 in BMDCs

In LPS-stimulated bone marrow-derived dendritic cells (BMDCs), medioresinol inhibited IL-12p40 production with an IC50 of 2.00 ± 0.15 μM [1]. This activity was identified alongside three diarylheptanoids and flavonoids from Viscum album, with the most potent compounds (1, 4, and 19) inhibiting TNF-α, IL-6, and IL-12p40 with IC50 values ranging from 0.09 ± 0.01 to 8.96 ± 0.45 μM [1]. The defined IC50 for medioresinol on IL-12p40 specifically provides a quantitative benchmark for dendritic cell-based immunomodulation assays, distinguishing it from lignan analogs (syringaresinol, pinoresinol) for which equivalent IL-12p40 data in primary BMDCs are not available.

Immunomodulation Dendritic cells Cytokine inhibition

β-Secretase-Dependent Aβ40 Reduction: Quantified Antiamyloidogenic Activity in APP-Expressing Cells

In Chinese hamster ovarian (CHO) cells stably expressing amyloid precursor protein (APP), medioresinol at 4 μg/mL reduced Aβ40 production by 50% compared to DMSO-treated controls, with an IC50 of 10.8 μg/mL [1]. In the same study, the co-isolated phenylpropanoid cryptamygin A (4 μg/mL) reduced Aβ40 production by 60% with an IC50 of 8.2 μg/mL [1]. Both compounds decreased the amount of β-secretase and sAPPβ (the proteolytic fragment of APP cleaved by β-secretase), confirming a shared mechanism of action. Syringaresinol was also isolated from the same cinnamon bark extract but was not among the most active Aβ-lowering constituents [1].

Alzheimer's disease Amyloid-beta β-secretase inhibition

Synergistic Antibacterial Activity with Conventional Antibiotics Against Resistant Strains (FICI-Based Evidence)

Medioresinol, isolated from Sambucus williamsii stem bark, was tested in combination with ampicillin, cefotaxime, and chloramphenicol against antibiotic-susceptible and antibiotic-resistant bacterial strains using checkerboard assays. Most combinations between medioresinol and each antibiotic demonstrated synergistic interaction, defined by a fractional inhibitory concentration index (FICI) ≤ 0.5, including against antibiotic-resistant Pseudomonas aeruginosa [1]. Additionally, medioresinol alone and in combination with antibiotics displayed antibiofilm activity [1]. No equivalent FICI-based synergy data exist for syringaresinol or pinoresinol with these antibiotic classes against resistant P. aeruginosa.

Antimicrobial resistance Antibiotic synergism Pseudomonas aeruginosa

Mitochondria-Targeted Antifungal Mechanism via ROS Accumulation in Candida albicans

Medioresinol induces antifungal activity against Candida albicans through a mitochondria-mediated apoptotic mechanism characterized by intracellular ROS accumulation, mitochondrial membrane depolarization, cytochrome c release, and metacaspase activation [1]. This mitochondrial-targeted mechanism is distinct from the ergosterol biosynthesis inhibition typical of azole antifungals and the cell wall targeting of echinocandins. While syringaresinol and pinoresinol have demonstrated antioxidant rather than pro-oxidant mitochondrial effects, medioresinol uniquely couples ROS induction with apoptotic cell death in fungal cells [1]. The study reported for the first time that a phytochemical lignan exerts effects on mitochondria to induce ROS accumulation in C. albicans [1].

Antifungal Candida albicans Mitochondrial apoptosis

Recommended Research and Procurement Application Scenarios for Medioresinol


Ischemic Stroke and Mitochondrial Disease Research Requiring PGC-1α Activation

Medioresinol is the preferred lignan for in vitro and in vivo models of ischemic stroke where PGC-1α agonism is the desired pharmacological intervention. In BMVECs under OGD, medioresinol dose-dependently activates PGC-1α, reduces mtROS, and suppresses NLRP3 inflammasome-mediated pyroptosis, effects not achievable with syringaresinol or pinoresinol which lack PGC-1α agonist activity . In tMCAO mouse models, medioresinol reduces infarct volume and preserves BBB integrity . Procure medioresinol for stroke research when the experimental hypothesis requires targeting the PGC-1α/PPARα/GOT1 axis.

Kinase Inhibitor Screening for DYRK1A-Targeted Drug Discovery in Neurodegenerative Disorders

For programs targeting DYRK1A in Down syndrome or Alzheimer's disease, medioresinol provides a structurally distinct furofuran lignan chemotype with a verified submicromolar IC50 of 0.1 μM on DYRK1A and a 13-fold selectivity window over CDK1/Cyclin B (IC50 = 1.3 μM) . This selectivity profile, established in the same assay as aristolactam AIIIA and velutinam , enables structure-activity relationship studies comparing lignan-based inhibitors to aristolactam and aporphine scaffolds. Procure medioresinol alongside syringaresinol (untested in this assay) as a negative control to confirm lignan-specific kinase inhibition.

Alzheimer's Disease Research Involving β-Secretase-Mediated Amyloid-Beta Reduction

For in vitro AD models using APP-overexpressing cell lines, medioresinol is a validated tool compound for studying β-secretase-dependent Aβ40 reduction. At 4 μg/mL, medioresinol reduces Aβ40 by 50% (IC50 = 10.8 μg/mL) and decreases β-secretase protein levels and sAPPβ production in APP-CHO cells . While cryptamygin A is more potent (IC50 = 8.2 μg/mL, 60% reduction at 4 μg/mL), medioresinol offers a lignan scaffold distinct from the coumarin-type cryptamygin A, enabling direct comparison of chemotype-dependent effects on the amyloidogenic pathway . Include syringaresinol as a comparator to assess the impact of methoxylation pattern on β-secretase inhibition.

Antimicrobial Resistance Studies Evaluating Antibiotic Adjuvants Against Gram-Negative Pathogens

For antibiotic adjuvant discovery programs, medioresinol is indicated as a lead scaffold based on its demonstrated FICI ≤ 0.5 synergy with ampicillin, cefotaxime, and chloramphenicol against antibiotic-resistant Pseudomonas aeruginosa . The antibiofilm activity of medioresinol alone and in antibiotic combinations further supports its use in biofilm eradication studies . Procure medioresinol for checkerboard and time-kill assays targeting resistant Gram-negative infections, with pinoresinol and syringaresinol as comparator lignans to determine whether the mixed methoxylation pattern of medioresinol is critical for synergy.

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